![molecular formula C14H19N3O B14308199 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole CAS No. 114791-09-2](/img/structure/B14308199.png)
2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole is a heterocyclic compound that contains both benzoxazole and piperazine moieties. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the piperazine ring often imparts significant biological activity, making it a valuable scaffold in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole typically involves the reaction of 2-chloro-1,3-benzoxazole with 1-(2-aminoethyl)-4-methylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Applications De Recherche Scientifique
2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzothiazole
- 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzimidazole
- 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazoline
Uniqueness
2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole is unique due to its specific combination of benzoxazole and piperazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
114791-09-2 |
|---|---|
Formule moléculaire |
C14H19N3O |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
2-[2-(4-methylpiperazin-1-yl)ethyl]-1,3-benzoxazole |
InChI |
InChI=1S/C14H19N3O/c1-16-8-10-17(11-9-16)7-6-14-15-12-4-2-3-5-13(12)18-14/h2-5H,6-11H2,1H3 |
Clé InChI |
BAJANVCGDZRAHN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCC2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


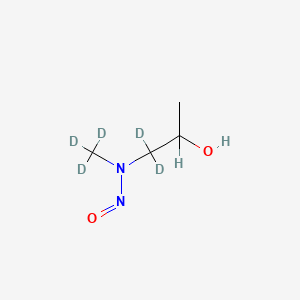

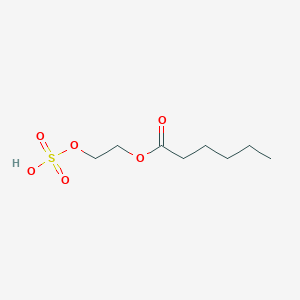
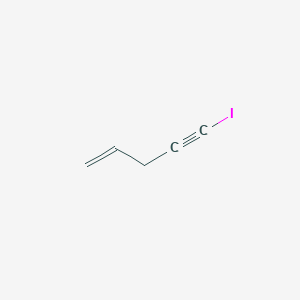

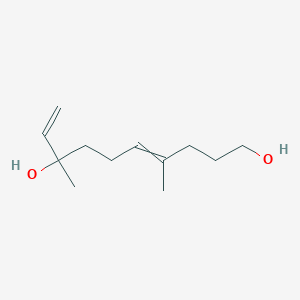

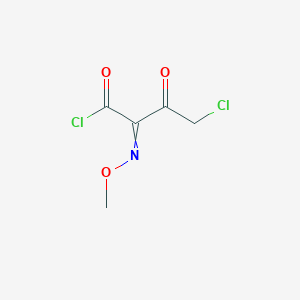

![Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B14308163.png)
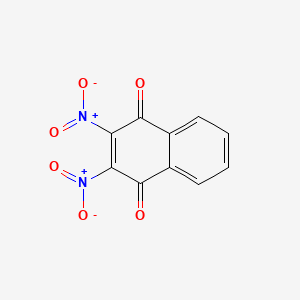
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14308196.png)

![2-[2-(Benzyloxy)propan-2-yl]oxirane](/img/structure/B14308206.png)
